2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine
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Overview
Description
2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine is a complex organic compound featuring a pyrazole ring substituted with methyl and phenyl groups, linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole with a pyridine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antimicrobial and anticancer properties.
2-[(4-Methylphenyl)methyl]pyridine: Shares structural similarities but differs in its specific substituents and resulting properties.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid: Another related compound with distinct applications in medicinal chemistry.
Uniqueness
2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine stands out due to its unique combination of a pyrazole and pyridine ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C24H23N3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]pyridine |
InChI |
InChI=1S/C24H23N3/c1-17-7-11-20(12-8-17)23-19(3)24(21-13-9-18(2)10-14-21)27(26-23)16-22-6-4-5-15-25-22/h4-15H,16H2,1-3H3 |
InChI Key |
IBTNJCAEDBHRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=N3)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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